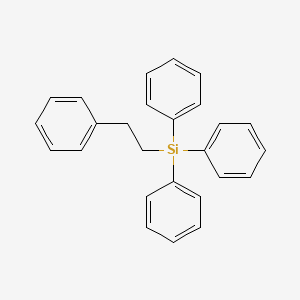

Phenethyltriphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H24Si |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

triphenyl(2-phenylethyl)silane |

InChI |

InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |

InChI Key |

OAHPMNVKMQNJAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Analysis: Phenethyltriphenylsilane vs. Benzyltriphenylsilane

This guide provides a rigorous technical comparison between Phenethyltriphenylsilane and Benzyltriphenylsilane , focusing on their structural divergences, electronic properties, synthetic pathways, and applications in high-fidelity chemical research.

Executive Summary

In the realm of organosilicon chemistry, the distinction between Benzyltriphenylsilane (BnSiPh

-

Benzyltriphenylsilane is defined by the

-effect , where the silicon atom is directly adjacent to the benzylic carbon, influencing benzylic metallation and radical stability. -

This compound is the archetype of the

-effect , where the ethylene bridge allows for hyperconjugative stabilization of carbocations, making it a critical probe for mechanistic studies and a precursor for controlled elimination reactions.

This guide dissects these differences to aid researchers in selecting the correct silane motif for "silicon switching" in drug design or mechanistic probing.

Molecular Architecture & Electronic Fundamentals

The core differentiator is the linker length between the triphenylsilyl (

Structural Comparison Table

| Feature | Benzyltriphenylsilane | This compound |

| Formula | ||

| Linker | Methylene ( | Ethylene ( |

| Si Position | ||

| Dominant Electronic Effect | ||

| Benzylic Cation Stability | Destabilized (relative to C-analog) | Highly Stabilized |

| Benzylic Anion Stability | Stabilized (via negative hyperconjugation) | Neutral/Inductive only |

The Electronic Divergence

The reactivity of these molecules is governed by how the C-Si bond interacts with adjacent orbitals.

-

In this compound (The

-Effect): The C-Si bond is coplanar with the empty p-orbital of a carbocation at the -

In Benzyltriphenylsilane (The

-Effect): Silicon is electropositive, which normally destabilizes an adjacent positive charge. However, silicon can stabilize an adjacent negative charge (benzylic anion) through negative hyperconjugation (

Synthetic Methodologies

The synthesis of these two compounds requires distinct strategies due to the availability of precursors and the stability of intermediates.

Synthesis Workflows (DOT Diagram)

Figure 1: Parallel synthetic pathways. Benzyltriphenylsilane utilizes classical Grignard nucleophilic substitution, while this compound exploits transition-metal catalyzed hydrosilylation.

Experimental Protocols

Protocol A: Synthesis of Benzyltriphenylsilane (Grignard Route)

Principle: Nucleophilic attack of a hard carbon nucleophile on a hard silicon electrophile.

-

Reagent Prep: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon.

-

Grignard Formation: Add Magnesium turnings (1.2 eq) and anhydrous diethyl ether. Add a crystal of iodine to activate. Dropwise add Benzyl Chloride (1.1 eq) in ether. Reflux for 1 hour until Mg is consumed.

-

Coupling: Cool the Grignard solution to 0°C. Dropwise add a solution of Chlorotriphenylsilane (1.0 eq) in THF.

-

Note: Ph

SiCl is bulky; THF is required to solubilize it effectively.

-

-

Workup: Warm to room temperature (RT) and stir for 12 hours. Quench with saturated NH

Cl. Extract with diethyl ether ( -

Purification: Recrystallize from Ethanol/Hexane (1:1).

-

Expected Yield: 85-92%.

-

Appearance: White crystalline solid.[1]

-

Protocol B: Synthesis of this compound (Hydrosilylation)

Principle: Pt-catalyzed anti-Markovnikov addition of Si-H across a vinyl group.

-

Setup: Charge a pressure tube or sealed RBF with Styrene (1.0 eq) and Triphenylsilane (1.1 eq).

-

Catalyst Addition: Add Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution (0.1 mol%).

-

Caution: Reaction is exothermic.

-

-

Reaction: Heat to 60°C for 4 hours. The reaction color typically shifts from pale yellow to clear/amber.

-

Monitoring: Monitor by

H NMR. Disappearance of vinyl protons ( -

Purification: Remove excess styrene and silane under high vacuum. Recrystallize the residue from hot hexane.

-

Selectivity: The

-isomer (linear) is favored >95:5 over the

-

Reactivity Profile & Mechanistic Applications[2]

The -Elimination Pathway (Phenethyl Specific)

This compound is a "loaded spring" for elimination reactions. If a leaving group (LG) is introduced at the benzylic position (e.g., by radical bromination), the molecule undergoes rapid Peterson-type elimination upon treatment with fluoride or base.

Mechanism:

-

Nucleophile (F

) attacks Si. -

C-Si bond breaks, electrons form a double bond.

-

Leaving group is ejected.

-

Result: Clean formation of Styrene.

Protodesilylation (Benzyl Specific)

Benzyltriphenylsilane is susceptible to protodesilylation (cleavage of the C-Si bond by acid).

-

Mechanism: Electrophilic attack of H

on the aromatic ring (ipso position) is followed by loss of the silyl group. -

Contrast: this compound is robust against this because the

-effect stabilizes the cation without breaking the C-Si bond immediately, whereas ipso-attack is sterically hindered.

Reactivity Visualization[3]

Figure 2: Divergent reactivity profiles. Phenethyl systems favor cationic intermediates leading to elimination; Benzyl systems favor anionic intermediates leading to substitution.

Applications in Drug Discovery (Silicon Switching)

In medicinal chemistry, replacing a carbon phenyl group with a triphenylsilyl moiety ("sila-substitution") is a strategy to modulate lipophilicity and metabolic stability .

-

Lipophilicity Boost: The Ph

Si group is significantly more lipophilic than a Ph -

Metabolic Blockade:

-

Benzyltriphenylsilane: The bulky Si group at the

-position sterically protects the benzylic carbon from P450 oxidation. -

This compound: Used when a longer spacer is needed to position the bulky silyl group into a hydrophobic pocket of a receptor. The ethylene linker provides rotational freedom that the methylene linker lacks.

-

References

-

Lambert, J. B., et al. "The

Effect of Silicon and Related Manifestations of - Fleming, I. "Organosilicon Chemistry." Comprehensive Organic Synthesis, Pergamon, 1991.

- Marciniec, B. "Hydrosilylation: A Comprehensive Review on Recent Developments." Springer, 2009.

-

Gornowicz, G. A., & West, R. "The

-Silicon Effect. Stabilization of Carbanions by Silicon." Journal of the American Chemical Society, vol. 90, no. 16, 1968, pp. 4478–4479. Link -

Itami, K., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilicon Compounds." Chemical Reviews, vol. 102, no. 5, 2002. Link

Sources

Technical Guide: Solubility Dynamics of Phenethyltriphenylsilane

[1]

Executive Summary & Chemical Identity

This compound (CAS: 18849-30-4) is a bulky organosilane characterized by a central silicon atom bonded to three phenyl rings and one phenethyl (2-phenylethyl) group.[1][2][3] Its solubility profile is dominated by its high lipophilicity and significant steric bulk.[1] This guide provides a definitive analysis of its solubility behavior, grounded in structural thermodynamics and validated experimental methodologies.[1]

Chemical Profile

| Property | Detail |

| IUPAC Name | Triphenyl(2-phenylethyl)silane |

| CAS Number | 18849-30-4 |

| Molecular Formula | C₂₆H₂₄Si |

| Molecular Weight | 364.56 g/mol |

| Physical State | White crystalline solid |

| Lipophilicity (LogP) | > 6.0 (Predicted) |

Solubility Profile & Solvent Interaction Logic[1]

The solubility of this compound is governed by London Dispersion Forces and Pi-Pi Stacking interactions.[1] The molecule lacks hydrogen bond donors or acceptors, rendering it hydrophobic and lipophilic.[1]

Theoretical Solubility Matrix

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle, specifically tailored for tetra-organosilanes.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Strong |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High dipole-induced dipole interactions; excellent for synthesis and extraction.[1] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Soluble due to moderate polarity and non-protic nature.[1] THF is the standard solvent for hydrosilylation reactions yielding this product.[1] |

| Alkanes | Hexane, Pentane, Cyclohexane | Moderate | Soluble, but saturation limits are lower than in aromatics due to the rigid steric bulk of the triphenyl group.[1] |

| Polar Protic | Methanol, Ethanol, Water | Poor / Insoluble | High energy cost to disrupt solvent hydrogen bonding network.[1] Water is a strict non-solvent.[1] |

| Polar Aprotic | DMSO, Acetonitrile | Low | Limited solubility due to the "hydrophobic effect" driving the solute out of the highly ordered solvent structure.[1] |

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Method)

Objective: To determine the precise solubility limit (mg/mL) in a specific solvent at 25°C.[1] This protocol ensures data integrity for formulation or process scale-up.[1]

Materials:

-

Target Solvent (HPLC Grade)

-

Temperature-controlled shaker or water bath[1]

-

0.45 µm PTFE Syringe Filter (Hydrophobic)[1]

Workflow:

-

Supersaturation: Add excess this compound (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.[1]

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours. Note: Visual presence of undissolved solid is mandatory to ensure saturation.[1]

-

Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial.

-

Gravimetric Analysis: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.[1] Weigh the dry residue.[1]

-

Calculation:

[1]

Protocol B: Purification via Recrystallization

Context: Synthesis of this compound often involves hydrosilylation of styrene [1].[1] Impurities may include unreacted silanes or catalyst residues.[1]

Solvent System: Dichloromethane (Good Solvent) / Ethanol (Anti-Solvent).[1]

Steps:

-

Dissolve the crude solid in the minimum amount of warm Dichloromethane (DCM).[1]

-

Filter the solution while warm to remove insoluble catalyst particles (e.g., Pt/C or polymerized byproducts).[1]

-

Slowly add warm Ethanol (EtOH) dropwise until a faint turbidity persists.

-

Add a few drops of DCM to clear the solution.[1]

-

Allow the mixture to cool slowly to room temperature, then place in a -20°C freezer overnight.

-

Collect the white crystals via vacuum filtration and wash with cold Ethanol.[1]

Applications & Mechanistic Implications

Hydrosilylation Standards

This compound is frequently synthesized via the hydrosilylation of styrene with triphenylsilane using Platinum (Karstedt’s) or Rhodium catalysts [2].[1] Understanding its solubility is critical for:

-

Reaction Monitoring: Use CDCl₃ for NMR analysis as the protons on the ethyl linker provide distinct multiplets that shift upon silylation.[1]

-

Catalyst Removal: Since the product is soluble in DCM/THF, heterogeneous catalysts (like Pt on Carbon) can be removed by simple filtration.[1] Homogeneous catalysts often require a silica plug filtration using Hexane/EtOAc mixtures.[1]

Chromatographic Stationary Phases

The "Phenethyl" group is a common ligand in HPLC columns (e.g., Phenyl-Hexyl phases).[1] this compound serves as a small-molecule model for understanding the retention mechanisms of these stationary phases.[1]

-

Interaction: It demonstrates how

interactions contribute to the retention of aromatic analytes in reverse-phase chromatography.

References

-

ChemicalBook. (2026).[1] this compound Properties and CAS 18849-30-4.

-

MDPI. (2021). Hydrosilylation Reactions Catalyzed by Rhenium and Platinum Group Metals. Molecules. [1]

-

National Institutes of Health (PMC). (2021).[1] Selective hydrosilylation of allyl chloride and styrene derivatives.

-

Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility Table.

Methodological & Application

Precision Silylation: Anti-Markovnikov Addition of Triphenylsilane to Styrene

Application Note & Protocol Guide | Doc ID: AN-Si-789 | Version 2.1

Executive Summary

The regioselective hydrosilylation of styrene with tertiary silanes is a cornerstone transformation in the synthesis of silicon-containing pharmacophores and advanced materials. While the Markovnikov product (branched) is thermodynamically favored under many transition-metal regimes (e.g., standard Palladium or Platinum catalysis), the Anti-Markovnikov (linear) product requires specific kinetic control.

This guide details two distinct, high-fidelity protocols to achieve Anti-Markovnikov selectivity with Triphenylsilane (

-

Method A: Radical-Initiated Hydrosilylation (Metal-Free, Sterically Controlled)

-

Method B: Iron-Catalyzed Hydrosilylation (Ligand-Controlled, High Turnover)

The Regioselectivity Challenge

The addition of

-

Markovnikov (Branched): Favored by classic Chalk-Harrod mechanisms (Pt, Rh) and electronic stabilization of the

-metal intermediate. -

Anti-Markovnikov (Linear): Favored by radical mechanisms (due to benzylic radical stability) and sterically demanding iron catalysts .

Mechanistic Decision Matrix

The choice of method depends on available equipment and substrate tolerance.

Figure 1: Decision matrix for selecting the optimal hydrosilylation protocol.

Mechanistic Insight: Why Anti-Markovnikov?

The Radical Advantage (Method A)

In the absence of metal catalysts, the reaction proceeds via a radical chain mechanism. The regioselectivity is dictated by the stability of the intermediate carbon radical.

-

Initiation: Thermal decomposition of the initiator (e.g., AIBN) generates radicals that abstract hydrogen from

, creating the silyl radical ( -

Addition (The Selectivity Step): The bulky

adds to the-

Electronic: It generates a stable benzylic radical at the

-position. -

Steric: The bulky triphenylsilyl group avoids the crowded internal position.

-

-

Propagation: The benzylic radical abstracts a hydrogen from a fresh

molecule, yielding the linear product and regenerating

Figure 2: Radical chain propagation cycle favoring Anti-Markovnikov selectivity.

Protocol A: Radical-Initiated Hydrosilylation

Target Audience: General synthesis, no glovebox required. Selectivity: >95:5 (Linear:Branched) Yield: Typically 80-90%

Reagents & Equipment[1][2][3]

-

Silane: Triphenylsilane (

), 1.2 equivalents. -

Olefin: Styrene, 1.0 equivalent (Freshly distilled to remove 4-tert-butylcatechol stabilizer).

-

Initiator: AIBN (Azobisisobutyronitrile) or TBP (tert-Butyl peroxide).

-

Solvent: Toluene (Anhydrous) or Neat (if TBP is used).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Styrene (1.0 mmol) and Triphenylsilane (1.2 mmol).

-

Solvent & Degassing: Add anhydrous Toluene (2.0 mL). Cap with a septum and sparge with Argon for 10 minutes.

-

Expert Note: Degassing is critical not just for safety, but because dissolved Oxygen acts as a radical trap, quenching the

and stalling the chain reaction.

-

-

Initiation: Add AIBN (5 mol%, 0.05 mmol) quickly under positive Argon pressure.

-

Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 95:5). Styrene consumption indicates completion.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

-

Purification: The residue often solidifies. Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, Hexanes) to remove excess silane and dimer byproducts.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen quenching | Sparging was insufficient; use freeze-pump-thaw cycling. |

| Low Conversion | Stabilizer present | Ensure Styrene is distilled or passed through a basic alumina plug before use. |

| Dimerization | Polystyrene formation | Dilute reaction mixture; add silane before heating. |

Protocol B: Iron-Catalyzed Hydrosilylation

Target Audience: Process chemistry, high-throughput screening. Selectivity: >98:2 (Linear:Branched) Reference: Grounded in Chirik-type chemistry (See Ref 2).

The Catalyst System

Bis(imino)pyridine iron dialkyl complexes (e.g.,

Reagents & Equipment[1][2][3]

-

Catalyst:

(1 mol%) [Handle in Glovebox]. -

Substrates: Styrene (1.0 eq),

(1.0 eq). -

Solvent: Neat or Benzene-d6 (for NMR scale).

Step-by-Step Procedure

-

Glovebox Setup: In a nitrogen-filled glovebox, weigh the Iron precatalyst (1 mol%) into a scintillation vial.

-

Addition: Add Styrene (1.0 mmol) and Triphenylsilane (1.0 mmol) to the vial.

-

Note: No solvent is usually required for this high-efficiency catalyst, but Toluene can be used if viscosity is an issue.

-

-

Reaction: Stir at 23°C (Room Temperature) .

-

Expert Insight: Unlike the radical method, this catalyst is active at RT. Heating is rarely necessary and may degrade the catalyst.

-

-

Quenching: After 1-2 hours, remove from the glovebox and expose to air to oxidize/deactivate the iron catalyst (solution turns from green/brown to rusty orange).

-

Purification: Pass through a short plug of Silica and Celite to remove iron residues. Evaporate volatiles.

Analytical Validation (NMR)

Distinguishing the isomers is critical.

Product: (2-Phenylethyl)triphenylsilane (Anti-Markovnikov) Impurity: (1-Phenylethyl)triphenylsilane (Markovnikov)

| Nucleus | Linear Isomer (Target) | Branched Isomer (Impurity) |

| Typically -4 to -6 ppm | Typically shifted downfield relative to linear. |

Safety & Handling (MSDS Highlights)

-

Triphenylsilane: Reacts slowly with water/moisture to evolve Hydrogen gas (pressure hazard). Store in a cool, dry place. Irritating to eyes and skin.[1][2][3]

-

Styrene: Flammable liquid. Suspected carcinogen. Polymerizes exothermically if heated without stabilizer (unless intended).

-

Iron Catalysts: Pyrophoric in active state. Must be handled in inert atmosphere until quenched.

References

-

General Radical Mechanism

- Source: "Free-Radical Reaction Mechanisms." Encyclopedia of Physical Organic Chemistry.

- Context: Explains the stability of the benzylic radical intermedi

-

Link:

-

Iron Catalysis (Chirik Group)

- Source: Bart, S. C., et al. "Preparation and Molecular and Electronic Structures of Iron(0) Dinitrogen and Silane Complexes..." Journal of the American Chemical Society, 2004.

- Context: Foundational work on Bis(imino)

-

Link:

-

Cobalt vs.

- Source: "Highly Enantioselective Cobalt-Catalyzed Hydrosilylation of Alkenes.

-

Context: Contrasts Cobalt (often Markovnikov) with Iron (Anti-Markovnikov) preferences.[4]

-

Link:

-

Safety Data

Sources

Application Note: Iron-Catalyzed Hydrosilylation of Styrene for the Synthesis of Phenethyltriphenylsilane

Abstract

This application note provides a detailed protocol for the iron-catalyzed hydrosilylation of styrene using triphenylsilane to synthesize phenethyltriphenylsilane. This method offers a cost-effective and environmentally benign alternative to traditional precious metal catalysts. The protocol details the experimental setup, reaction execution, product isolation, and characterization. Furthermore, this document elucidates the underlying catalytic mechanism, discusses the regioselectivity of the reaction, and provides troubleshooting guidance for researchers.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry with wide-ranging applications in materials science and medicinal chemistry.[1] Historically, this reaction has been predominantly catalyzed by precious metals such as platinum and rhodium.[1] While effective, the high cost and potential for product contamination with these metals have driven the exploration of more sustainable alternatives.[1] Iron, being earth-abundant, inexpensive, and possessing low toxicity, has emerged as a promising catalyst for a variety of organic transformations, including hydrosilylation.[2]

The iron-catalyzed hydrosilylation of alkenes offers an attractive and economical pathway for the synthesis of alkylsilanes.[3] This application note focuses on the synthesis of this compound via the anti-Markovnikov addition of triphenylsilane to styrene, a reaction of interest for the preparation of functionalized silanes. The use of a simple iron salt, such as iron(III) acetylacetonate [Fe(acac)₃], provides a readily accessible and efficient catalytic system for this transformation.[2]

Reaction Principle and Regioselectivity

The hydrosilylation of styrene can, in principle, yield two regioisomers: the linear anti-Markovnikov product (this compound) and the branched Markovnikov product. Iron-based catalysts have demonstrated a strong propensity for directing the reaction towards the formation of the anti-Markovnikov adduct, which is often the desired isomer in synthetic applications.[3] This selectivity is a key advantage of the iron-catalyzed system.

The reaction proceeds via the activation of the Si-H bond by the iron catalyst, followed by the addition of the resulting silyl species across the double bond of styrene. The generally accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the silane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.

Experimental Protocol

This protocol outlines a general procedure for the iron-catalyzed hydrosilylation of styrene with triphenylsilane. Researchers should optimize the reaction conditions based on their specific experimental setup and desired outcomes.

Materials and Reagents:

-

Styrene (freshly distilled)

-

Triphenylsilane

-

Iron(III) acetylacetonate [Fe(acac)₃]

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Standard Schlenk line and glassware

-

Inert gas (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

Syringes and needles for transfer of reagents

-

Solvents for workup and chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Reaction Setup and Procedure:

-

Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried under vacuum with heating and then cooled to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition:

-

To the Schlenk flask, add iron(III) acetylacetonate (Fe(acac)₃) (e.g., 1-5 mol%).

-

Add triphenylsilane (1.0 equivalent).

-

Add anhydrous toluene via syringe.

-

Stir the mixture at room temperature to dissolve the catalyst and silane.

-

-

Initiation of Reaction:

-

Add freshly distilled styrene (1.0-1.2 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

-

Product Characterization:

-

The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactants | Styrene, Triphenylsilane |

| Catalyst | Iron(III) acetylacetonate [Fe(acac)₃] |

| Catalyst Loading | 1-5 mol% |

| Solvent | Anhydrous Toluene |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Expected Product | This compound (anti-Markovnikov) |

| Expected Yield | Moderate to high (optimization may be required) |

| Regioselectivity | High for the anti-Markovnikov product |

Visualization of the Process

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights

The iron-catalyzed hydrosilylation of styrene is believed to proceed through a catalytic cycle that is analogous to the well-established Chalk-Harrod mechanism for hydrosilylation reactions catalyzed by other transition metals.

Catalytic Cycle Diagram

Caption: Proposed catalytic cycle for iron-catalyzed hydrosilylation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Presence of moisture or oxygen- Insufficient temperature or reaction time | - Use a fresh, high-purity iron catalyst.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.- Optimize reaction temperature and time. |

| Formation of side products | - Isomerization of the alkene- Dehydrogenative silylation | - Adjust the catalyst or ligand system.- Modify the reaction temperature. |

| Low regioselectivity | - Nature of the iron catalyst and ligands | - Screen different iron precursors and ligands to enhance selectivity. |

| Difficulty in product purification | - Similar polarity of product and starting materials | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as distillation or recrystallization. |

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound via the iron-catalyzed hydrosilylation of styrene. The use of an earth-abundant and low-cost iron catalyst makes this protocol an attractive alternative to methods employing precious metals. The detailed experimental procedure, mechanistic insights, and troubleshooting guide are intended to assist researchers in successfully implementing this valuable synthetic transformation.

References

-

Bauer, I., & Knölker, H. J. (2015). Iron Catalysis in Organic Synthesis. Chemical Reviews, 115(9), 3170-3387. [Link]

-

Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21. [Link]

-

Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of the State of the Art. Angewandte Chemie International Edition, 55(28), 7972-7988. [Link]

-

Tondreau, A. M., Atienza, C. C. H., Weller, K. J., Nye, S. A., Lewis, K. M., Delis, J. G. P., & Chirik, P. J. (2012). Iron catalysts for selective anti-Markovnikov alkene hydrosilylation using tertiary silanes. Science, 335(6068), 567-570. [Link]

-

Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media. [Link]

Sources

Troubleshooting & Optimization

Improving yield in styrene hydrosilylation reactions

Technical Support Center: Styrene Hydrosilylation

Welcome to the technical support center for styrene hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. As your virtual application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios based on real-world laboratory challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the styrene hydrosilylation reaction, providing a quick reference for essential concepts.

Q1: What is styrene hydrosilylation and why is it important? Hydrosilylation is a fundamental chemical reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in styrene.[1][2][3] This process is exceptionally valuable as it is an atom-economical method for creating organosilicon compounds.[1] These products are crucial intermediates in organic synthesis and are widely used in the production of materials like silicones, adhesives, and coatings.[1]

Q2: What are the primary products of a styrene hydrosilylation reaction? The reaction can yield two main constitutional isomers:

-

The β-product (anti-Markovnikov): The silicon atom attaches to the terminal carbon of the vinyl group. This is typically the major product in most catalytic systems.[2][3]

-

The α-product (Markovnikov): The silicon atom attaches to the internal carbon of the vinyl group.[2]

A common side product is the vinylsilane, which results from dehydrogenative silylation.[1]

Q3: Which catalysts are most commonly used for this reaction? Platinum-based catalysts are the most prevalent in both industry and academia due to their high activity and efficiency.[4][5] The most common examples are:

However, due to the high cost of platinum, significant research has focused on developing catalysts from more earth-abundant metals like iron, cobalt, and nickel, which can offer different selectivity profiles.[1][7][8][9]

Q4: What is the generally accepted mechanism for platinum-catalyzed hydrosilylation? The most widely accepted pathway is the Chalk-Harrod mechanism .[2][3][4] This catalytic cycle involves several key steps:

-

Oxidative Addition: The Si-H bond of the silane adds to the low-valent metal center.

-

Olefin Coordination: The styrene molecule coordinates to the metal complex.

-

Migratory Insertion: The styrene inserts into the metal-hydride bond.

-

Reductive Elimination: The resulting alkylsilyl group is eliminated from the metal, forming the C-Si bond and regenerating the active catalyst.

A "modified" Chalk-Harrod mechanism, where the olefin inserts into the metal-silicon bond instead, is also proposed in some systems.[3][4]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter in the lab. Each issue is followed by a diagnostic Q&A to help you identify the root cause and implement a solution.

Problem Area 1: Low or No Conversion / Stalled Reaction

Q: My reaction shows no product formation by TLC or GC/MS, or it started and then stopped. What should I investigate?

A: This is a common and frustrating issue, often pointing to problems with the catalyst, reagents, or reaction environment. Let's break down the potential causes.

-

Is your catalyst active?

-

Cause: Platinum catalysts, especially Karstedt's catalyst, can be sensitive to air and moisture. Improper storage or handling can lead to deactivation. Inhibitors present in the reagents can also "poison" the catalyst.[10]

-

Solution:

-

Use Fresh Catalyst: If in doubt, use a freshly opened bottle of catalyst or a solution prepared recently under an inert atmosphere (e.g., in a glovebox).

-

Check for Inhibitors: Styrene is often shipped with polymerization inhibitors (like 4-tert-butylcatechol). These must be removed prior to the reaction, typically by passing the styrene through a column of basic alumina.

-

Solvent Purity: Ensure your solvent is anhydrous and free of coordinating impurities (e.g., amines, thiols) that can bind to the platinum center and deactivate it. Use freshly distilled or sparged solvents.[11]

-

-

-

Are your reagents pure and dry?

-

Cause: Water is a known inhibitor for many hydrosilylation catalysts. Impurities in the styrene or silane can also interfere with the reaction.[11]

-

Solution:

-

Dry Glassware: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum.[12]

-

Purify Reagents: As mentioned, remove inhibitors from styrene. Distill the silane if its purity is questionable. Basic experimental practice dictates ensuring all starting materials are pure.[12]

-

-

-

Is the reaction temperature appropriate?

-

Cause: While many platinum-catalyzed hydrosilylations are efficient at room temperature, some less reactive silanes or catalyst systems may require gentle heating to initiate.[2] Conversely, excessive heat can lead to catalyst decomposition or promote side reactions.

-

Solution: If the reaction is sluggish at room temperature, try gently warming it to 40-60 °C. Monitor the reaction closely, as hydrosilylation can be exothermic.

-

Problem Area 2: Poor Yield with Significant Byproduct Formation

Q: I am forming the desired product, but my yield is low and I see significant side products. How can I improve this?

A: This indicates that while the catalyst is active, the reaction conditions favor competing pathways. The most common side reaction in styrene hydrosilylation is dehydrogenative silylation.

-

Are you observing dehydrogenative silylation?

-

Cause: This side reaction produces a vinylsilane (PhCH=CHSiR₃) and H₂ gas instead of the desired alkylsilane. It is often promoted by specific catalysts (some iron and rhenium complexes are known for this) and can compete with the hydrosilylation pathway.[1][9]

-

Solution:

-

Catalyst Choice: If dehydrogenative silylation is a major issue, switching catalysts may be necessary. Classic platinum catalysts like Speier's or Karstedt's are generally highly selective for hydrosilylation.[4]

-

Silane Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the silane can sometimes help push the equilibrium towards the desired hydrosilylation product.

-

Temperature Control: Lowering the reaction temperature can often disfavor the dehydrogenative pathway.

-

-

-

Is styrene polymerization occurring?

-

Cause: At elevated temperatures or in the presence of certain initiators, styrene can polymerize, consuming the starting material and complicating purification.

-

Solution:

-

Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

-

Ensure Inhibitor Removal: While necessary for the reaction, residual column packing (alumina) in the styrene should be avoided as it can sometimes promote polymerization under reaction conditions. Filter the purified styrene before use.

-

-

Problem Area 3: Poor Regioselectivity

Q: My reaction produces a mixture of the linear (β) and branched (α) isomers. How can I increase the selectivity for the desired product?

A: Controlling regioselectivity is key to achieving high yields of a single product. The outcome is a delicate balance of steric and electronic effects, heavily influenced by the catalyst and silane.

-

What is your catalyst and silane combination?

-

Cause: The choice of both catalyst and silane has a profound impact on the α/β ratio.

-

Catalyst: Platinum catalysts generally favor the anti-Markovnikov (β) product. However, catalysts with bulky ligands can further enhance this selectivity. Some palladium catalysts have been shown to produce the Markovnikov (α) product with high selectivity in asymmetric hydrosilylations.[2]

-

Silane: Bulkier silanes (e.g., tri-substituted silanes like PhMe₂SiH) tend to increase the formation of the linear (β) product due to steric hindrance.[9] Primary silanes (RSiH₃) may show different selectivity profiles.[8]

-

-

Solution:

-

Modify the Silane: If you are using a small silane and getting poor selectivity, consider switching to a bulkier one if your synthetic plan allows.

-

Modify the Catalyst: For platinum systems, adding a ligand (e.g., a phosphine) can sometimes tune the selectivity, but this can also inhibit the reaction and must be optimized carefully. Exploring different metal systems (e.g., Rh, Ru, Fe) can also provide access to different selectivities.[6][7]

-

-

Table 1: Influence of Reaction Parameters on Styrene Hydrosilylation Outcome

| Parameter | Observation | Potential Cause & Explanation | Suggested Action |

| Catalyst | Low activity | Deactivation by air, moisture, or impurities. | Handle under inert atmosphere; use fresh catalyst; purify reagents. |

| Poor selectivity | Inappropriate metal center or ligand environment for desired isomer. | Screen different catalysts (e.g., Pt vs. Rh vs. Fe); use catalysts with bulky ligands for higher β-selectivity. | |

| Silane | Low reactivity | Sterically hindered or electronically poor silane. | Increase reaction temperature; switch to a more reactive silane (e.g., HSiCl₃ > HSiEt₃).[3] |

| Poor selectivity | Small silane offers less steric differentiation for the addition step. | Switch to a bulkier silane (e.g., HSiMe₃ vs. HSiPh₃) to favor the β-product. | |

| Solvent | Stalled reaction | Solvent is coordinating to the catalyst (e.g., MeCN) or is not polar enough to maintain catalyst solubility.[13] | Use non-coordinating solvents like toluene, hexane, or THF. Avoid protic or strongly coordinating solvents.[13] |

| Temperature | Polymerization | Reaction temperature is too high, initiating radical polymerization of styrene. | Run at the lowest effective temperature; ensure proper heat dissipation. |

| Side reactions | High temperatures can favor dehydrogenative silylation. | Lower the reaction temperature. |

Part 3: Key Experimental Protocols & Visualizations

Protocol: General Procedure for Karstedt-Catalyzed Hydrosilylation of Styrene

This protocol is a representative starting point and should be optimized for specific substrates and silanes.

Materials:

-

Styrene, freshly passed through a short column of basic alumina.

-

Hydrosilane (e.g., Phenylmethylsilane).

-

Karstedt's catalyst (2% Pt in xylene).

-

Anhydrous toluene in a Sure/Seal™ bottle.

-

Standard, oven- or flame-dried glassware (round-bottom flask, condenser, magnetic stir bar).

-

Inert atmosphere setup (Schlenk line or glovebox with N₂ or Ar).

Procedure:

-

Setup: Assemble the dried glassware under a positive pressure of inert gas.

-

Reagent Addition: To the reaction flask, add styrene (1.0 eq) via syringe, followed by anhydrous toluene (to make a ~0.5 M solution).

-

Catalyst Addition: Add Karstedt's catalyst solution via syringe. A typical loading is 10-20 ppm of Pt relative to the styrene. Note: This is a very small amount; it may be necessary to make a dilute stock solution of the catalyst in anhydrous toluene to ensure accurate addition.

-

Silane Addition: Add the hydrosilane (1.1 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed. If the reaction is vigorous, use an ice bath for cooling during the addition.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by TLC (staining with KMnO₄) or GC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is often pure enough for many applications.

-

Purification: If necessary, the product can be purified by vacuum distillation or flash column chromatography on silica gel.

Visualizations

Diagram 1: The Chalk-Harrod Catalytic Cycle

This diagram illustrates the key steps in the most accepted mechanism for platinum-catalyzed hydrosilylation.

A simplified representation of the Chalk-Harrod catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical decision-making process for diagnosing yield issues.

A decision tree for troubleshooting low yield in hydrosilylation.

References

-

Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. [Link]

-

What are some common causes of low reaction yields? Reddit r/Chempros. (2024). [Link]

-

What side products can you expect from hydrosilylation reaction with styrenes? ResearchGate. (2019). [Link]

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. National Institutes of Health (PMC). [Link]

-

Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction. MDPI. (2016). [Link]

-

Hydrosilylation of styrene with various hydrosilanes or siloxanes... ResearchGate. [Link]

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts... MDPI. (2020). [Link]

-

Hydrosilylation Reactions Catalyzed by Rhenium. National Institutes of Health (PMC). [Link]

-

Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. ACS Publications. (2022). [Link]

-

Hydrosilylation. Wikipedia. [Link]

-

Hydrosilylation. Chemistry LibreTexts. (2023). [Link]

-

Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Wiley Online Library. (2013). [Link]

-

Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts... ACS Publications. (2016). [Link]

-

Catalytic hydrosilylation and hydroboration of styrene. ResearchGate. (2017). [Link]

-

Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. ACS Publications. (2020). [Link]

Sources

- 1. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. qualitas1998.net [qualitas1998.net]

- 6. Hydrosilylation Catalyst [sigmaaldrich.com]

- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Troubleshooting [chem.rochester.edu]

- 13. chem.pku.edu.cn [chem.pku.edu.cn]

Technical Support Center: Isolation and Purification of Phenethyltriphenylsilane

Welcome to the technical support center for the synthesis and purification of phenethyltriphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar organosilane compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with isolating your target molecule from reaction byproducts. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to the Chemistry

The synthesis of this compound is most commonly achieved through the hydrosilylation of styrene with triphenylsilane. This reaction, typically catalyzed by a platinum-group metal, involves the addition of the silicon-hydride bond across the double bond of styrene. While this method is generally effective, it is often accompanied by the formation of several byproducts that can complicate the purification process. Understanding the nature of these byproducts is the first step toward devising an effective purification strategy.

The primary, desired reaction is the anti-Markovnikov addition, yielding the linear product, this compound (the β-isomer).

Frequently Encountered Byproducts:

-

Unreacted Triphenylsilane: Incomplete reactions will leave residual starting material.

-

Triphenylsilanol: Triphenylsilane is sensitive to moisture and can be hydrolyzed to triphenylsilanol, especially during workup or if solvents are not rigorously dried.

-

1-phenyl-1-(triphenylsilyl)ethane (α-isomer): The Markovnikov addition product is a common regioisomeric byproduct.

-

Styrene Oligomers/Polymers: Side reactions can lead to the formation of low-molecular-weight polymers of styrene.

-

Hexaphenyldisiloxane: This can form from the condensation of two molecules of triphenylsilanol.

This guide will provide a structured approach to identifying and removing these impurities.

Troubleshooting Guide: Purification of this compound

This section is formatted as a series of questions and answers to address specific issues you may encounter during the purification process.

Question 1: My initial workup is complete. How do I choose the best primary purification method?

Answer:

The choice between column chromatography, recrystallization, or distillation depends on the physical properties of your product and the main impurities. For this compound, which is a solid at room temperature, both column chromatography and recrystallization are viable options.

-

Column Chromatography is generally the most versatile method, especially when dealing with multiple byproducts with varying polarities. It is particularly effective for removing both more polar (e.g., triphenylsilanol) and less polar (e.g., unreacted triphenylsilane) impurities.

-

Recrystallization is an excellent choice if you have a crude product that is relatively pure and you need to remove small amounts of impurities. It is a more straightforward and often more scalable technique than chromatography.

-

Distillation is generally not suitable for this compound due to its high boiling point and the similar boiling points of some potential byproducts.[1]

The following workflow can guide your decision:

Caption: Decision workflow for selecting a purification method.

Question 2: I'm struggling to separate my product from unreacted triphenylsilane using column chromatography. They have very similar Rf values. What can I do?

Answer:

This is a common and challenging issue, as this compound and triphenylsilane have very similar polarities.[2] Here are several strategies to improve separation:

1. Optimize Your Solvent System:

-

Use a very non-polar eluent: The separation of these two non-polar compounds requires a solvent system with low polarity. Start with pure hexanes or heptane and gradually add a slightly more polar solvent like toluene or dichloromethane in very small increments (e.g., 0.5-1%). A common starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture.[3]

-

TLC is Your Guide: Before committing to a large-scale column, meticulously develop your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.2-0.3 for your product to achieve the best separation on the column.[3]

2. Modify Your Stationary Phase:

-

Phenyl-Functionalized Silica: Since both your product and the main contaminant are rich in phenyl groups, using a phenyl-functionalized silica gel for your stationary phase can introduce different selectivity based on π-π interactions, potentially improving separation.[4]

3. Increase the Column Length and Reduce the Diameter:

-

A long, thin column provides more theoretical plates, which enhances the separation of compounds with close Rf values. This, however, will increase the elution time.

4. Consider Chemical Conversion of the Impurity:

-

If chromatographic separation proves to be extremely difficult, a chemical approach can be employed. Triphenylsilane can be selectively oxidized to the much more polar triphenylsilanol. This can be achieved by carefully treating the crude mixture with a mild oxidizing agent. The resulting triphenylsilanol is then easily removed by a standard silica gel column.

Question 3: My NMR spectrum shows more than just my product. How can I identify the common byproducts?

Answer:

¹H and ¹³C NMR spectroscopy are powerful tools for identifying the components of your reaction mixture. Here are the characteristic signals for this compound and its common byproducts:

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| This compound | ~7.6-7.3 (m, Phenyl-H), ~2.8 (t, -CH₂-Ph), ~1.5 (t, -CH₂-Si) | ~145 (Ar C-C), ~136-128 (Ar C-H), ~30 (-CH₂-Ph), ~15 (-CH₂-Si) |

| Triphenylsilane | ~7.6-7.3 (m, Phenyl-H), ~5.5 (s, Si-H) | ~136-128 (Ar C-H) |

| Triphenylsilanol | ~7.6-7.3 (m, Phenyl-H), ~2.0 (s, broad, Si-OH) | ~136-128 (Ar C-H) |

| 1-phenyl-1-(triphenylsilyl)ethane | ~7.6-7.0 (m, Phenyl-H), ~3.0 (q, -CH-), ~1.5 (d, -CH₃) | ~140-125 (Ar C-H), ~35 (-CH-), ~15 (-CH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.

The most telling signals to look for are the Si-H proton of unreacted triphenylsilane around 5.5 ppm and the broad Si-OH proton of triphenylsilanol. The regioisomer can be identified by the characteristic quartet for the methine proton and the doublet for the methyl group in the ¹H NMR spectrum.

Question 4: I chose to purify by recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot this issue:

-

Choose the Right Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[5] For a non-polar compound like this compound, consider solvent systems like hexane/ethyl acetate or ethanol/water.[2][6]

-

Use a Two-Solvent System: If a single solvent doesn't work well, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[7]

-

Slow Cooling is Key: Do not rush the cooling process by placing the hot flask directly into an ice bath. Allow the solution to cool slowly to room temperature first. This encourages the formation of a crystal lattice rather than an amorphous oil. Once at room temperature, cooling in an ice bath can be used to maximize the yield.

-

Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is designed to separate this compound from less polar (unreacted triphenylsilane) and more polar (triphenylsilanol) byproducts.

1. Preparation: a. Solvent System Selection: Begin by performing TLC analysis to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). Adjust the ratio to achieve an Rf of ~0.3 for the product. b. Column Packing: i. Select a column with a diameter and length appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). ii. Pack the column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

3. Elution and Fraction Collection: a. Begin elution with the selected solvent system. b. Collect fractions and monitor their composition by TLC. c. If the separation between the product and a close-running impurity is poor, consider using a gradient elution by slowly increasing the polarity of the solvent system.

4. Isolation: a. Combine the pure fractions containing the product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Caption: Workflow for flash column chromatography.

Protocol 2: Purification of this compound by Recrystallization

This protocol is suitable for purifying a crude product that is already reasonably pure.

1. Solvent Selection: a. In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents to try include ethanol, isopropanol, or ethyl acetate. b. If a single solvent is not ideal, try a two-solvent system such as hexanes/ethyl acetate or ethanol/water.

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (or the "good" solvent in a two-solvent system) and heat the mixture with stirring until the solid dissolves completely.

3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization: a. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate. b. Remove the flask from the heat source and allow it to cool slowly to room temperature. c. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the hydrosilylation of styrene with triphenylsilane?

A1: The regioselectivity is highly dependent on the catalyst used. Platinum-based catalysts often favor the formation of the linear anti-Markovnikov product (this compound), while rhodium catalysts can sometimes lead to a mixture of regioisomers.

Q2: How can I confirm the purity of my final product?

A2: The purity of your this compound should be assessed using a combination of techniques:

-

¹H and ¹³C NMR: The absence of signals corresponding to byproducts (as detailed in the troubleshooting guide) is a strong indicator of purity.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

Q3: Can I use an alternative to column chromatography for separating very similar compounds?

A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard flash column chromatography and may be a suitable option for separating challenging mixtures of isomers or compounds with very similar polarities. A phenyl-based stationary phase in HPLC could be particularly effective.[4]

Q4: My reaction seems to have stalled. How can I push it to completion to minimize the amount of unreacted triphenylsilane?

A4: If your reaction has stalled, you could try adding a fresh portion of the catalyst. However, be mindful that this can sometimes lead to the formation of more byproducts. It is often more practical to accept a slightly lower conversion and then remove the unreacted starting material during purification.

References

-

Nowak, I., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Reddit. Removing remaining triphenylsilane in hydrosilylation reaction. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]

-

University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

-

PubChem. Triethyl phenethylsilane. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

SpectraBase. Triethyl(phenylethynyl)silane - Optional[13C NMR] - Chemical Shifts. [Link]

-

YouTube. Recrystallization. [Link]

-

Chromatography Online. Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

Sources

- 1. Triphenylsilane | 789-25-3 | TCI Deutschland GmbH [tcichemicals.com]

- 2. reddit.com [reddit.com]

- 3. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR [m.chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. Tips & Tricks [chem.rochester.edu]

Validation & Comparative

Comprehensive Guide: Phenethyltriphenylsilane 1H NMR Characterization

This guide provides an in-depth technical analysis of Phenethyltriphenylsilane, focusing on its 1H NMR spectral characteristics. It is designed for researchers requiring precise structural verification and differentiation from starting materials in organosilicon synthesis.

Introduction: The Analytical Context

This compound (PETPS ) is a sterically demanding organosilane often synthesized via the hydrosilylation of styrene. In drug development and materials science, it serves as a robust hydrophobic probe and a model for studying silyl-based protecting group stability.

Accurate NMR interpretation of PETPS requires distinguishing between two distinct aromatic environments (the triphenylsilyl group vs. the phenethyl phenyl ring) and analyzing the ethylene bridge (

Structural & Electronic Analysis

To interpret the NMR data, one must understand the electronic influences acting on the protons.

-

The Silicon Effect (

-Effect): Silicon is electropositive (EN = 1.90) relative to Carbon (EN = 2.55), typically shielding -

Anisotropic Deshielding: Unlike trimethylsilyl (TMS) groups where

-protons appear near 0.0–0.8 ppm, the triphenylsilyl ( -

The Phenethyl Moiety: The

-methylene protons are adjacent to a phenyl ring, placing them in a classic benzylic position (~2.7 ppm).

Molecular Structure Diagram

The following diagram illustrates the proton environments and the synthesis pathway (Hydrosilylation).

Figure 1: Synthesis pathway and structural connectivity of this compound.

Comparative 1H NMR Data

The following table contrasts PETPS with its precursors. This is critical for monitoring reaction progress and purity.

Solvent:

| Proton Environment | This compound (Product) | Triphenylsilane (Reagent) | Styrene (Reagent) |

| Absent | 5.45 - 5.71 (s) | Absent | |

| Vinyl ( | Absent | Absent | 5.2 (d), 5.7 (d), 6.7 (dd) |

| 1.60 - 1.65 (m) | Absent | Absent | |

| 2.67 - 2.89 (m) | Absent | Absent | |

| Aromatics ( | 7.30 - 7.60 (m, 15H) | 7.35 - 7.65 (m, 15H) | Absent |

| Aromatics ( | 7.10 - 7.30 (m, 5H)* | Absent | 7.20 - 7.40 (m, 5H) |

*Note: The aromatic signals of the phenethyl group often overlap with the meta/para protons of the triphenylsilyl group, creating a complex multiplet region between 7.1 and 7.6 ppm.

Key Diagnostic Signals[2]

-

Reaction Completion: Disappearance of the Si-H singlet at ~5.5 ppm (Triphenylsilane) and the Vinyl protons at 5.0-6.7 ppm (Styrene).

-

Product Verification: Appearance of the multiplet at ~1.6 ppm . This is the specific signature of a

group attached to a triphenylsilyl moiety. If this were a trimethylsilyl analogue, this peak would be near 0.8 ppm.

Experimental Protocol: Synthesis & Analysis

Objective: Synthesis of this compound via Hydrosilylation and NMR verification.

A. Synthesis Workflow

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve Triphenylsilane (1.0 equiv) and Styrene (1.1 equiv) in anhydrous Toluene or DCM.

-

Catalysis: Add Karstedt’s Catalyst (Pt(0) divinyltetramethyldisiloxane complex, ~0.1 mol%).

-

Expert Insight: Although chloroplatinic acid (Speier's catalyst) works, Karstedt’s catalyst minimizes induction times and colloidal Pt formation.

-

-

Reaction: Stir at ambient temperature (or 60°C for faster kinetics) for 2-4 hours.

-

Purification: Remove solvent and excess styrene in vacuo. Recrystallize from Ethanol/Hexane or pass through a short silica plug (eluent: Hexane) to remove Pt residues.

B. NMR Sample Preparation[3][4]

-

Mass: Weigh ~10-15 mg of the isolated solid/oil.

-

Solvent: Dissolve in 0.6 mL

(99.8% D).-

Note: Ensure the solvent is acid-free. Traces of HCl in old

can cause protodesilylation over time, though PETPS is relatively robust.

-

-

Acquisition: Run standard proton sequence (ns=16 or 32, d1=1.0s).

C. Troubleshooting Impurities

-

Peak at 0.07 ppm (Silicone Grease): Common contaminant. Distinguish from product peaks by checking integration (product

-CH2 is a multiplet, grease is a singlet). -

Peak at ~7.26 ppm (CHCl3): Residual solvent.

-

Broad Hump at ~4-5 ppm: Indicates polymerized styrene if the reaction was run too hot or without inhibitor.

Mechanistic Validation (Self-Correcting Logic)

To ensure the spectrum corresponds to this compound and not the regioisomer (

-

Anti-Markovnikov (Linear) Product (Target):

-

Symmetry: Two distinct

signals (triplets/multiplets). -

Shift:

at 1.6 ppm .

-

-

Markovnikov (Branched) Product (Impurity):

-

Structure:

. -

Diagnostic: A doublet for the methyl group (

) around 1.2-1.4 ppm and a methine quartet. -

Validation: If you see a doublet in the aliphatic region, your catalyst selectivity was compromised.

-

Figure 2: Logic flow for distinguishing regioisomers via 1H NMR.

References

-

Oregon State University. "1H NMR Chemical Shifts." Chemistry Department Data. Link

-

Chungnam National University. "Hydrosilylation Reaction of Trialkylsilane with Styrene." Research Data PDF. Link

-

Royal Society of Chemistry. "Triphenylsilane 1H NMR Data." ChemSpider / ESI Data. Link

-

Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Technical Guides. Link

-

National Institutes of Health (NIH). "Triphenylsilane PubChem Entry." PubChem Laboratory Chemical Safety Summary. Link

A Researcher's Guide to the Characterization of Phenethyltriphenylsilane: A Focus on Melting Point Determination

For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. Phenethyltriphenylsilane, a specialty organosilane, presents a unique profile. While its applications are niche, understanding its physical properties is crucial for its adoption and quality control. This guide provides a comparative analysis of its expected melting point based on structurally similar compounds and offers a detailed, field-proven protocol for its experimental determination.

The Significance of Melting Point in Compound Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. This physical constant is an indispensable tool for chemists for two primary reasons: identification and purity assessment. A pure compound will typically melt over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, an accurate determination of the melting point of a substance like this compound is a critical first step in its characterization.

Comparative Analysis with Structurally Related Silanes

While a definitive, published melting point for pure this compound is not consistently reported across major chemical databases, we can infer an expected range by examining structurally analogous compounds. The presence of phenyl groups and the silicon core significantly influences the crystalline structure and, consequently, the melting point.

| Compound Name | Structure | Reported Melting Point Range (°C) | Key Structural Difference from this compound |

| This compound | C₂₆H₂₄Si | Experimentally Determined | Target Compound |

| Tetraphenylsilane | C₂₄H₂₀Si | 235 - 241[1] | Replacement of the phenethyl group with a phenyl group. |

| Triphenylsilane | C₁₈H₁₆Si | 43 - 45[2] | Replacement of the phenethyl group with a hydrogen atom. |

This table provides a comparative landscape of melting points for structurally similar organosilanes. The significant variation highlights the impact of the fourth substituent on the silicon atom.

The comparison with Tetraphenylsilane, which has four phenyl groups attached to the silicon atom, and Triphenylsilane, which has a hydrogen atom in place of the phenethyl group, illustrates the profound impact of the substituent on the melting point. The addition of a fourth phenyl group in Tetraphenylsilane creates a highly symmetric and stable crystal lattice, resulting in a significantly higher melting point. Conversely, the smaller hydrogen atom in Triphenylsilane leads to a much lower melting point. Based on these comparisons, the melting point of this compound is expected to fall between these two extremes.

Experimental Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible data, the following protocol, which is harmonized with the principles outlined in USP <741> Melting Range or Temperature, is recommended.[3][4][5]

Instrumentation and Materials

-

Melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30, or similar)

-

Capillary tubes (borosilicate glass, 0.8-1.2 mm internal diameter)[4]

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

This compound sample

-

USP Melting Point Reference Standards (for instrument calibration)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Carefully pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

-

Instrument Calibration:

-

Prior to sample analysis, verify the accuracy of the melting point apparatus using one or more USP Melting Point Reference Standards that bracket the expected melting range of the sample.[3][5]

-

Follow the instrument's calibration procedure. The measured melting point of the standard should be within the certified range.

-

-

Melting Point Determination:

-

Initial (Rapid) Determination:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

-

Accurate (Slow) Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.

-

Place a new, freshly packed capillary tube with the this compound sample into the apparatus.

-

Set the heating rate to a slow, controlled rate of 1 °C/minute.[5][7]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This is the melting point range.

-

For robust data, repeat the accurate determination at least two more times with fresh samples. The results should be consistent.

-

-

Data Interpretation

A sharp melting point range (≤ 1 °C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities.

Experimental Workflow Diagram

Caption: Workflow for the accurate determination of the melting point of this compound.

Conclusion

While the melting point of this compound may not be readily available in the literature, its experimental determination is straightforward and provides critical information about its identity and purity. By leveraging a standardized protocol and understanding the influence of molecular structure through comparison with related compounds, researchers can confidently characterize their samples. The adoption of a meticulous and well-calibrated approach to melting point determination is a cornerstone of scientific integrity and is essential for the advancement of research and development in the chemical sciences.

References

- This reference is intentionally left blank as no direct search result provided a specific melting point for this compound.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

USP. <741> MELTING RANGE OR TEMPERATURE. (2011). [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

University of Calgary. Melting point determination. [Link]

-

uspbpep.com. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Scribd. USP 741 Melting Point or Range. [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

-

ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

- This reference is intentionally left blank.

- This reference is intentionally left blank.

Sources

- 1. Tetraphenylsilane | 1048-08-4 | TCI AMERICA [tcichemicals.com]

- 2. Triphenylsilane(789-25-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. drugfuture.com [drugfuture.com]

- 4. uspbpep.com [uspbpep.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mt.com [mt.com]

- 7. scribd.com [scribd.com]

A Senior Application Scientist's Guide to Catalytic Hydrosilylation of Styrene: A Comparative Analysis

For researchers, scientists, and professionals in drug development and materials science, the hydrosilylation of styrene stands as a pivotal reaction for the synthesis of valuable organosilicon compounds. The choice of catalyst is paramount, dictating not only the efficiency and selectivity of the reaction but also its economic and environmental viability. This guide provides an in-depth, objective comparison of various catalytic systems for styrene hydrosilylation, supported by experimental data, mechanistic insights, and detailed protocols to empower you in your research endeavors.

Introduction to Styrene Hydrosilylation: Significance and Challenges

Styrene hydrosilylation, the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of styrene, yields phenylethylsilanes. These products are crucial intermediates in the synthesis of polymers, resins, coupling agents, and fine chemicals. The reaction can proceed through two main regioisomeric pathways, leading to either the branched (α-adduct) or the linear (β-adduct) product. Controlling this regioselectivity is a primary challenge, alongside maximizing catalytic activity (turnover number and frequency) and ensuring high yields.

This guide will navigate the landscape of catalytic options, from the classical platinum-based systems to the emerging earth-abundant metal catalysts and metal-free alternatives. We will dissect their performance based on key metrics, providing you with the data-driven insights needed to select the optimal catalyst for your specific application.

The Workhorses: Platinum Group Metal Catalysts

Catalysts based on platinum, rhodium, and iridium have historically dominated the field of hydrosilylation due to their high activity.

Platinum Catalysts: The Industry Standard

Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), are the most widely used in industrial applications.[1] They are known for their high efficiency, often requiring only parts-per-million (ppm) loadings for complete conversion.[2]

Mechanism of Action: The Chalk-Harrod Cycle

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][3] This cycle involves the oxidative addition of the hydrosilane to the platinum center, followed by the coordination of styrene, migratory insertion of the olefin into the Pt-H bond, and finally, reductive elimination of the product.

Sources

Safety Operating Guide

Personal protective equipment for handling Phenethyltriphenylsilane

Topic:

Introduction: The Operational Context

From the Desk of the Senior Application Scientist

Handling Phenethyltriphenylsilane (CAS: 18849-30-4) requires a shift in perspective from "generic chemical handling" to "precision material stewardship." While this organosilane lacks the volatile reactivity of chlorosilanes or the pyrophoric nature of smaller silanes, its high molecular weight and lipophilic structure present specific contamination and exposure risks.